![molecular formula C23H25N5O3 B4512678 3-({4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4512678.png)
3-({4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one
Description
Synthesis Analysis
The synthesis of related chromene derivatives often involves cyclization reactions and multi-component synthesis methods. Piperidine and its derivatives serve as pivotal reagents in these syntheses. For instance, the Piperidine-mediated [3 + 3] cyclization method has been developed to create 2-amino-4H-chromen-4-ones, leading to 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from readily available substrates under mild conditions (Zhang et al., 2021). Similarly, one-pot, three-component syntheses catalyzed by p-toluene-sulfonic acid have been employed to synthesize complex chromene derivatives efficiently (Thabet et al., 2022).
Molecular Structure Analysis
Investigations into the molecular structures of chromene derivatives often involve computational studies alongside NMR and mass spectrometry. These studies help elucidate physicochemical properties, drug-likeness features, and oral bioavailability, providing insights into the molecular structure and potential applications of synthesized compounds (Ban et al., 2023).
Chemical Reactions and Properties
The reactivity of chromene derivatives towards various reagents underlines the versatility of these compounds in chemical synthesis. For example, reactions involving diethyl malonate, Schiff's base, and acetic acid highlight the diverse pathways to obtain pyrido, oxazino, pyrimidino, and pyrrolo pyrano chromene derivatives, demonstrating the compounds' chemical versatility and reactivity (Mahmoud et al., 2007).
Physical Properties Analysis
Detailed analyses, including FT-IR spectroscopy, vibrational spectral analysis, and computational studies, are crucial for understanding the physical properties of chromene derivatives. Such studies provide valuable data on the vibrational bands, molecular electrostatic potential, and nonlinear optical properties, aiding in the understanding of the physical characteristics of these compounds (Halim & Ibrahim, 2021).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including their reactivity and the formation of complexes with metals, have been the subject of extensive study. Research focusing on ligand formation, metal coordination, and the synthesis of functionalized molecular clefts illustrates the chemical versatility and the potential application scope of these compounds (Folmer-Andersen et al., 2003).
properties
IUPAC Name |
3-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-22(18-14-17-6-2-3-7-19(17)31-23(18)30)28-12-10-27(11-13-28)21-15-20(24-16-25-21)26-8-4-1-5-9-26/h2-3,6-7,14-16H,1,4-5,8-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSYIZWTGFYDMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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